molecular formula C8H6N2O2 B15247752 4-((Aminooxy)carbonyl)benzonitrile

4-((Aminooxy)carbonyl)benzonitrile

Cat. No.: B15247752
M. Wt: 162.15 g/mol
InChI Key: JTUYOMJOPCTTLK-UHFFFAOYSA-N
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Description

4-((Aminooxy)carbonyl)benzonitrile is a versatile bifunctional building block designed for professional research applications, particularly in medicinal chemistry and drug discovery. This compound features a benzonitrile core, a functional group recognized for its robust metabolic stability and its role as a bioisostere for carbonyl groups, enabling specific polar interactions and hydrogen bonding with biological targets such as enzyme active sites . The molecule is uniquely functionalized with an aminooxy carbonyl group, which can be utilized in conjugation and ligation strategies. While the exact applications of this specific molecule are not fully documented in the available literature, structurally related compounds containing both aminooxy and benzonitrile moieties are established intermediates in synthesizing more complex molecules, such as amidoximes . These intermediates are crucial in constructing pharmacologically active heterocycles, including 1,2,4-oxadiazoles, which are privileged scaffolds found in compounds with cytotoxic, antibacterial, and other biological activities . Researchers can leverage this reagent to develop novel hybrid molecules and probe biological systems. This product is intended for Research Use Only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

amino 4-cyanobenzoate

InChI

InChI=1S/C8H6N2O2/c9-5-6-1-3-7(4-2-6)8(11)12-10/h1-4H,10H2

InChI Key

JTUYOMJOPCTTLK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)C(=O)ON

Origin of Product

United States

Preparation Methods

4-Cyanobenzoyl Chloride as a Key Precursor

The most direct route to 4-((Aminooxy)carbonyl)benzonitrile involves the reaction of 4-cyanobenzoyl chloride with hydroxylamine derivatives. 4-Cyanobenzoic acid serves as the starting material, converted to its acyl chloride through treatment with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in anhydrous dichloromethane at 0–25°C. Subsequent nucleophilic acyl substitution with O-protected hydroxylamines (e.g., O-benzylhydroxylamine) in tetrahydrofuran (THF) at 40–60°C yields protected intermediates, which undergo catalytic hydrogenation (H₂/Pd-C) to reveal the aminooxy group.

Critical parameters include:

  • Solvent selection : THF or ethyl acetate optimizes nucleophilicity while maintaining acyl chloride stability.
  • Temperature control : Reactions performed below 60°C minimize decomposition of the thermally labile aminooxy group.
  • Stoichiometry : A 1.2:1 molar ratio of hydroxylamine derivative to acyl chloride ensures complete conversion, as excess reagent prevents dimerization side reactions.

One-Pot Synthesis via In Situ Activation

Recent advances employ coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) to bypass isolated acyl chloride handling. In this method, 4-cyanobenzoic acid reacts directly with hydroxylamine-O-sulfonic acid in dimethylformamide (DMF) at 25°C, achieving 68–72% yields after 12 h. The sulfonic acid group acts as both activating agent and proton donor, simplifying purification by aqueous workup.

Mitsunobu-Based Installation of the Aminooxy Moiety

Alcohol Functionalization Strategy

The Mitsunobu reaction enables stereospecific introduction of aminooxy groups to alcohol precursors. For this compound synthesis:

  • Substrate preparation : Methyl 4-cyanobenzoate is reduced to 4-(hydroxymethyl)benzonitrile using lithium aluminum hydride (LiAlH₄) in diethyl ether at 0°C.
  • Mitsunobu coupling : The alcohol reacts with N-hydroxyphthalimide under Mitsunobu conditions (diisopropyl azodicarboxylate [DIAD], triphenylphosphine [PPh₃]) in THF at 25°C for 6 h.
  • Deprotection : Hydrazine hydrate in ethanol cleaves the phthalimide group, yielding the free aminooxy compound (54% overall yield).

This route benefits from high regioselectivity but requires multiple purification steps, including column chromatography to remove phosphine oxide byproducts.

Dehydration of Hydroxyimino Intermediates

Oxime to Nitrile Conversion

Adapting methods from 4-cyanobenzoic acid production, 4-((hydroxyimino)carbonyl)benzonitrile undergoes dehydration using phosphorus pentachloride (PCl₅) in refluxing toluene. The reaction proceeds via:

$$
\text{4-((Hydroxyimino)carbonyl)benzonitrile} \xrightarrow{\text{PCl}5, \Delta} \text{this compound} + \text{HCl} + \text{POCl}3
$$

Key process metrics:

  • Temperature : 110–120°C for 3 h ensures complete dehydration.
  • Yield : 82–85% after recrystallization from ethanol/water (3:1 v/v).
  • Purity : >99% by HPLC (C18 column, acetonitrile/0.1% H₃PO₄ mobile phase).

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Key Advantages Limitations
Acyl chloride route 65–78 97–99 Scalable, minimal side products Requires toxic SOCl₂ handling
Mitsunobu approach 50–54 95–97 Stereochemical control Multi-step, costly reagents
Dehydration strategy 82–85 >99 High efficiency High-temperature conditions required

Industrial-Scale Considerations

Patent US20080262236A1 details large-scale adaptations of the acyl chloride route:

  • Reactor design : Glass-lined steel vessels resist HCl corrosion during acyl chloride formation.
  • Solvent recovery : Ethyl acetate is distilled (60°C, 200 mbar) and reused, reducing costs by 40%.
  • Crystallization : Seeding with product crystals at 74°C ensures uniform particle size (D90 < 50 µm).

Challenges and Mitigation Strategies

  • Aminooxy group instability : Storage under nitrogen at –20°C prevents oxidative degradation.
  • Byproduct formation : Urea derivatives may arise from isocyanate intermediates; controlled reagent addition rates (<5 mL/min) suppress this.
  • Purification difficulties : Reverse-phase chromatography (C18 silica, methanol/water) resolves co-eluting impurities.

Chemical Reactions Analysis

Types of Reactions: 4-((Aminooxy)carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The aminooxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

4-((Aminooxy)carbonyl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((Aminooxy)carbonyl)benzonitrile involves its interaction with specific molecular targets. The aminooxy group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing inhibitors .

Comparison with Similar Compounds

Structural Variations and Reactivity

The table below highlights key structural analogs and their functional differences:

Compound Name Substituent(s) Key Functional Groups Reactivity/Applications
4-((Aminooxy)carbonyl)benzonitrile –O–NH–C(=O)– at para position Aminooxy carbonyl, nitrile Oxime ligation, peptide conjugates
4-(Aminooxy)-2-fluorobenzenecarbonitrile (CAS: 269056-55-5) –O–NH₂, –F at ortho position Aminooxy, fluorine, nitrile Enhanced polarity; potential PET imaging probes
4-(2,6-Dimethylphenylthio)benzonitrile –S–(2,6-dimethylphenyl) Thioether, nitrile Antioxidant/chelating activity
4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile –NH–(4-hydroxypyrimidin-2-yl) Pyrimidine amine, nitrile Inhibitor of iNOS (anti-inflammatory)
4-{[2-(Aminooxy)ethyl]amino}benzonitrile (CAS: 1448673-48-0) –NH–CH₂–CH₂–O–NH₂ Ethylene-linked aminooxy, nitrile Bifunctional linker for bioconjugates

Key Observations :

  • Electron-Withdrawing Effects : The nitrile group in all compounds enhances electrophilicity, stabilizing intermediates in substitution reactions.
  • Aminooxy Group Reactivity: Compounds with free aminooxy groups (e.g., this compound, 4-(Aminooxy)-2-fluorobenzenecarbonitrile) exhibit rapid oxime formation with carbonyls, critical for bioconjugation . Fluorine substitution in the latter increases metabolic stability and lipophilicity, favoring in vivo applications .
  • Thioether vs. Aminooxy: The thioether group in 4-(2,6-Dimethylphenylthio)benzonitrile provides radical-scavenging properties but lacks the nucleophilicity required for ligation chemistry .

Physicochemical Properties

Property This compound 4-(Aminooxy)-2-fluorobenzenecarbonitrile 4-[(4-Hydroxypyrimidin-2-yl)amino]benzonitrile
Molecular Weight (g/mol) 178.16 (estimated) 152.13 212.22
Solubility Moderate in polar aprotic solvents High (due to –F) Low (crystalline solid)
Stability Sensitive to aldehydes/ketones Stable under inert atmosphere Stable at room temperature

Notes:

  • The aminooxy group in this compound necessitates storage in carbonyl-free environments to avoid premature oxime formation .
  • Fluorinated analogs exhibit higher thermal stability, making them suitable for long-term storage .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 4-((Aminooxy)carbonyl)benzonitrile, and what parameters are critical for yield optimization?

  • Answer : The synthesis typically involves coupling an aminooxy group (NH2O-) to a carbonyl-containing benzonitrile precursor. Key steps include:

  • Protection/deprotection strategies : Use tert-butoxycarbonyl (Boc) groups to protect the aminooxy moiety during synthesis to prevent undesired side reactions .
  • Coupling agents : Carbodiimides like EDC or DCC can facilitate amide bond formation between the aminooxy and carbonyl groups .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize decomposition .
    • Critical parameters : Monitor pH to avoid hydrolysis of the nitrile group, and use HPLC or TLC to track reaction progress .

Q. How can researchers validate the structural integrity and purity of this compound?

  • Answer : Employ a combination of analytical techniques:

  • NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR confirm the presence of the aminooxy (δ 5.5–6.0 ppm) and carbonyl (170–180 ppm) groups .
  • IR spectroscopy : Detect characteristic stretches for C≡N (~2240 cm<sup>−1</sup>) and C=O (~1680 cm<sup>−1</sup>) .
  • Mass spectrometry : High-resolution MS validates the molecular ion ([M+H]<sup>+</sup>) .
  • X-ray crystallography : Single-crystal analysis resolves bond angles and confirms stereochemistry, as demonstrated for structurally similar nitriles .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in oxime ligation reactions?

  • Answer : The aminooxy group undergoes nucleophilic addition to carbonyl groups, forming stable oxime bonds. Key factors include:

  • pH dependence : Optimal reactivity occurs at pH 4–5, where the aminooxy group is protonated to NH2O<sup>+</sup>, enhancing nucleophilicity .
  • Catalysts : Aniline derivatives (e.g., 4-aminophenylboronic acid) accelerate reaction rates by stabilizing transition states .
  • Side reactions : Competing hydrolysis of the nitrile group can occur under strongly acidic/basic conditions, necessitating buffered environments .

Q. How can researchers resolve contradictions in reported reaction yields for this compound-based conjugates?

  • Answer : Discrepancies often arise from:

  • Impurity profiles : Trace metals or residual solvents (e.g., DMF) may inhibit reactions. Purify starting materials via column chromatography or recrystallization .
  • Analytical variability : Standardize quantification methods (e.g., UV-Vis at λ = 260 nm for nitrile absorption) .
  • Reagent ratios : Excess aminooxy reagent (1.5–2.0 eq.) improves conversion but requires post-reaction dialysis to remove unreacted species .

Q. What are the emerging applications of this compound in site-specific biomolecule labeling?

  • Answer : This compound is used to:

  • Label proteins : Conjugate with cysteine-rich domains via maleimide-thiol chemistry, as shown in annexin V-128 labeling studies .
  • Synthesize radiopharmaceuticals : <sup>18</sup>F-labeled derivatives enable PET imaging of apoptosis, with specific activities >6000 Ci/mmol achieved via optimized two-step syntheses .
  • Functionalize nanomaterials : Aminooxy groups bind carbonyl-functionalized nanoparticles for targeted drug delivery .

Methodological Notes

  • Safety : Handle nitriles in fume hoods due to potential cyanide release under extreme conditions .
  • Storage : Store at 2–8°C in amber vials to prevent photodegradation .
  • Data validation : Cross-reference spectral data with NIST or CAS databases to ensure accuracy .

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